Theobromine

Description

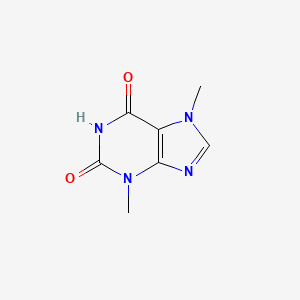

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBXQYLJRXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | theobromine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theobromine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026132 | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |

CAS No. |

83-67-0 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theobromine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theobromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBD445WZ5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

675 °F (NTP, 1992), 357 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Theobromine: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine, a bitter alkaloid of the methylxanthine class, is a compound of significant interest due to its physiological effects and its prevalence in various consumer products, most notably cocoa and chocolate. First isolated in the 19th century, its discovery and subsequent first chemical synthesis were important milestones in the field of organic chemistry and natural product science. This technical guide provides an in-depth exploration of the historical discovery and the first reported chemical synthesis of this compound, presenting the available data in a structured format for scientific professionals.

Discovery of this compound (1841)

This compound was first discovered in 1841 by the Russian chemist Aleksandr Abramovich Woskresensky while he was working in the laboratory of Justus von Liebig in Giessen, Germany.[1][2] He successfully isolated the compound from the beans of the cacao tree, Theobroma cacao, from which the compound derives its name. The name "this compound" is derived from Theobroma, the genus of the cacao tree, which itself is a combination of the Greek roots theo ("god") and broma ("food"), meaning "food of the gods".[2] The suffix "-ine" is used to denote its alkaloid nature.

Experimental Protocol: Isolation from Cacao Beans

-

Defatting of Cacao Beans: The raw cacao beans were first ground and then treated with a non-polar solvent, such as petroleum ether or diethyl ether, to remove the fatty components (cocoa butter). This step was crucial as this compound is more soluble in the non-fatty portion of the bean.

-

Extraction of the Alkaloid: The defatted cacao powder was then subjected to an extraction with hot water or aqueous ethanol. This compound has a higher solubility in hot water, which facilitates its separation from other components of the bean.

-

Purification: The resulting aqueous extract, containing this compound and other water-soluble compounds, was then purified. This likely involved steps such as:

-

Precipitation of Impurities: Treatment with a clarifying agent, such as lead acetate, to precipitate tannins and other impurities.

-

Filtration: Removal of the precipitated impurities by filtration.

-

Crystallization: The purified solution was then concentrated, and upon cooling, this compound crystallized out of the solution. The crystals were then collected.

-

The isolated substance was a white, crystalline powder with a bitter taste. Woskresensky's initial elemental analysis of the compound was reported as C₉H₅N₃O₂, which was later corrected to its true molecular formula, C₇H₈N₄O₂.[1]

Logical Workflow of this compound Discovery

Caption: Workflow of Woskresensky's this compound Isolation.

Historical Synthesis of this compound (1882)

The first chemical synthesis of this compound was a significant achievement in organic chemistry, accomplished by the renowned German chemist Hermann Emil Fischer in 1882.[2] This synthesis was part of his broader, groundbreaking work on the chemistry of purines, for which he would later be awarded the Nobel Prize in Chemistry in 1902. Fischer's synthesis confirmed the chemical structure of this compound and its relationship to other purine (B94841) alkaloids like caffeine (B1668208) and xanthine (B1682287).

Experimental Protocol: Synthesis from Xanthine

Fischer's 1882 publication, "Umwandlung des Xanthins in Theobromin und Caffeïn" in the Berichte der deutschen chemischen Gesellschaft, outlines the synthesis of this compound from xanthine. The key transformation was the methylation of xanthine.

-

Preparation of the Starting Material: The synthesis began with xanthine (C₅H₄N₄O₂), a purine base that can be obtained from natural sources or through chemical synthesis.

-

Methylation Reaction: Xanthine was treated with a methylating agent, typically methyl iodide (CH₃I), in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium hydroxide, was used to deprotonate the acidic protons on the xanthine molecule, making it more nucleophilic and susceptible to methylation.

-

Reaction Conditions: The reaction was likely carried out in a suitable solvent, and heating was probably employed to increase the reaction rate. The precise temperature and reaction time would have been determined empirically by Fischer.

-

Formation of this compound: The methylation of xanthine can occur at different nitrogen atoms. This compound is 3,7-dimethylxanthine. Fischer's work would have involved careful control of the reaction conditions to favor the formation of the desired dimethylated product.

-

Isolation and Purification: After the reaction was complete, the this compound was isolated from the reaction mixture. This would have involved steps such as neutralization of the excess base, removal of the solvent, and purification of the product, likely through recrystallization, to obtain pure this compound.

Signaling Pathway of this compound Synthesis

References

Theobromine Biosynthesis in Theobroma cacao: A Technical Guide for Researchers

Abstract

Theobromine (3,7-dimethylxanthine) is the principal purine (B94841) alkaloid in Theobroma cacao, the source of cocoa and chocolate. It is responsible for many of cocoa's characteristic physiological effects and is a key determinant of its flavor profile. Understanding the biosynthesis of this compound is critical for crop improvement, quality control, and exploring its potential applications in pharmacology. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting quantitative data on its accumulation, detailed experimental protocols for its study, and visualizations of the core metabolic and experimental processes. The primary audience for this document includes researchers in plant biology, biochemistry, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in T. cacao is a specialized branch of purine metabolism. The pathway originates from the purine nucleotide pool and proceeds through a series of methylation steps. The core pathway begins with xanthosine (B1684192), a nucleoside derived from either adenosine (B11128) monophosphate (AMP), inosine (B1671953) monophosphate (IMP), or guanosine (B1672433) monophosphate (GMP).[1][2]

The synthesis of this compound from xanthosine involves three key enzymatic reactions[1][2][3]:

-

N-methylation of Xanthosine: The pathway is initiated by the methylation of xanthosine at the N7 position to form 7-methylxanthosine (B1261978). This reaction is catalyzed by a xanthosine N-methyltransferase (XMT).

-

Hydrolysis: The ribose sugar is cleaved from 7-methylxanthosine to yield 7-methylxanthine (B127787).

-

N-methylation of 7-methylxanthine: The final step is the methylation of 7-methylxanthine at the N3 position to produce this compound (3,7-dimethylxanthine).

This compound itself can serve as a precursor for caffeine (B1668208) (1,3,7-trimethylxanthine) through a subsequent methylation step at the N1 position, a reaction that occurs at a limited rate in T. cacao, leading to this compound's predominance.[4] The primary methyl group donor for these reactions is S-adenosyl-L-methionine (SAM).

References

The Pharmacology of Theobromine and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a methylxanthine alkaloid naturally present in cocoa, has long been of interest for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the pharmacology of this compound and its principal metabolites. The primary mechanisms of action, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, are detailed, along with a thorough examination of its pharmacokinetic profile across different species. The physiological effects on various systems, including cardiovascular, respiratory, and central nervous, are discussed. Furthermore, this guide delves into the pharmacological activities of its major metabolites—7-methylxanthine (B127787), 3-methylxanthine, and 3,7-dimethyluric acid—highlighting their contribution to the overall therapeutic and physiological profile of this compound. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid most notably found in the cacao plant (Theobroma cacao).[1] As a member of the methylxanthine class, it shares structural similarities with caffeine (B1668208) and theophylline (B1681296), and consequently, exhibits a range of physiological effects.[2] While its effects are generally milder than those of caffeine, this compound possesses a unique pharmacological profile that warrants detailed investigation for its potential therapeutic applications. This guide aims to provide an in-depth technical resource on the pharmacology of this compound and its metabolites for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[2]

Adenosine Receptor Antagonism

This compound acts as a competitive antagonist at adenosine receptors, particularly the A1 and A2A subtypes.[3][4] Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, this compound can modulate these processes. For instance, antagonism of A1 receptors in the central nervous system can lead to increased neuronal firing, while blockade of A2A receptors can influence dopamine (B1211576) signaling.[3][4] However, this compound generally exhibits a lower affinity for adenosine receptors compared to caffeine.[5]

Phosphodiesterase (PDE) Inhibition

This compound is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] Inhibition of PDEs, particularly PDE4, leads to an accumulation of intracellular cAMP.[2] This increase in cAMP can activate various downstream signaling pathways, such as the protein kinase A (PKA) pathway, resulting in a range of cellular responses including smooth muscle relaxation, altered gene expression, and modulation of inflammatory processes.[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and its metabolites.

Table 1: Adenosine Receptor Antagonism

| Compound | Receptor Subtype | Assay Type | Species | Ki (µM) | IC50 (µM) | Reference |

| This compound | A1 | Radioligand Binding | Rat | - | 210-280 | [7] |

| This compound | A2A | Radioligand Binding | Rat | - | >1000 | [7] |

| This compound | A1 | Radioligand Binding | Equine | 209 | - | [8] |

| This compound | A2A | Radioligand Binding | Equine | >10000 | - | [8] |

| 3-Methylxanthine | A1 | Radioligand Binding | Rat | - | < Caffeine (90-110) | [7] |

| 7-Methylxanthine | A1 | Radioligand Binding | Rat | - | < Caffeine (90-110) | [7] |

Table 2: Phosphodiesterase Inhibition

| Compound | PDE Isoform | IC50 (µM) | Reference |

| This compound | Non-selective | Weaker than caffeine | [1] |

| This compound | PDE4 | Implied inhibition | [2][9] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been studied in various species.

Absorption

This compound is readily absorbed after oral administration, although its absorption may be slower and more prolonged compared to caffeine due to its lower water solubility.

Distribution

This compound is distributed throughout the body and has a low plasma protein binding capacity, ranging from 8-17% in rats and 15-21% in humans.[10]

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1.[11] The main metabolic pathways are N-demethylation and C8-oxidation. The major metabolites are 7-methylxanthine, 3-methylxanthine, and 3,7-dimethyluric acid.[10][12]

Excretion

This compound and its metabolites are primarily excreted in the urine. A significant portion of the administered dose is excreted as metabolites, with 7-methylxanthine being the most abundant in humans.[10][12]

Table 3: Comparative Pharmacokinetic Parameters of this compound

| Species | Dose | Tmax (h) | t1/2 (h) | Vd (L/kg) | CL (ml/min/kg) | Reference |

| Human | 6 mg/kg | - | 10.0 | 0.76 | 0.88 | [12] |

| Human | Oral | - | 7.2 | - | 1.20 | [13] |

| Rat | 1-100 mg/kg | - | - | - | - | [14] |

| Dog | 15-50 mg/kg | ~3 | - | - | - | [10] |

| Rabbit | 1-100 mg/kg | - | - | - | - | [10] |

Pharmacology of Metabolites

7-Methylxanthine

7-Methylxanthine is the major metabolite of this compound in humans.[10] It is also an antagonist of adenosine receptors and may contribute to the overall pharmacological effects of this compound.[7]

3-Methylxanthine

3-Methylxanthine is another significant metabolite of this compound. Like other methylxanthines, it is expected to have adenosine receptor antagonist and phosphodiesterase inhibitory properties.

3,7-Dimethyluric Acid

3,7-Dimethyluric acid is a product of the oxidation of this compound. Its pharmacological activity is not as well-characterized as the other methylxanthine metabolites.

Physiological Effects

This compound exerts a variety of physiological effects on different organ systems.

-

Cardiovascular System: this compound can have modest positive inotropic and chronotropic effects on the heart. It also causes vasodilation, which can lead to a slight decrease in blood pressure.

-

Respiratory System: As a smooth muscle relaxant, this compound can act as a bronchodilator, which may be beneficial in conditions like asthma.

-

Central Nervous System: this compound has a weaker stimulant effect on the central nervous system compared to caffeine, resulting in less pronounced effects on alertness and wakefulness.

-

Renal System: this compound has a mild diuretic effect due to increased renal blood flow and glomerular filtration rate.

Experimental Protocols

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for specific adenosine receptor subtypes.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor expressed in cell membranes. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki).

Materials:

-

Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[15]

-

Test compounds (this compound, 3-methylxanthine, 7-methylxanthine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound and its metabolites against different PDE isoforms.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform, which hydrolyzes cAMP or cGMP.

Materials:

-

Recombinant human PDE isoforms.

-

[3H]-cAMP or [3H]-cGMP as a substrate.

-

Test compounds (this compound and its metabolites).

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Reaction Initiation: Initiate the PDE reaction by adding the enzyme to a mixture containing the radiolabeled cyclic nucleotide and the test compound at various concentrations.

-

Reaction Termination: Stop the reaction by boiling or adding a stop solution.

-

Hydrolysis of 5'-AMP/GMP: Add snake venom nucleotidase to hydrolyze the resulting [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine.

-

Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin.

-

Quantification: Measure the radioactivity of the eluate containing the [3H]-adenosine or [3H]-guanosine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Workflows

Adenosine Receptor Antagonism Signaling Pathway

Caption: this compound antagonizes adenosine receptors, modulating downstream signaling.

Phosphodiesterase Inhibition Signaling Pathway

Caption: this compound inhibits PDE, increasing cAMP levels and downstream signaling.

Experimental Workflow for In Vitro Assay

Caption: Workflow for a typical in vitro radioligand binding assay.

Conclusion

This compound exhibits a multifaceted pharmacological profile characterized by its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor. Its metabolites, particularly 7-methylxanthine and 3-methylxanthine, likely contribute to its overall physiological effects. While its potency is generally lower than that of caffeine, this compound's distinct pharmacokinetic and pharmacodynamic properties make it a compound of continued interest for its potential health benefits and therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field of drug development to further explore the pharmacological potential of this intriguing natural compound.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. What is the mechanism of Theobromin? [synapse.patsnap.com]

- 3. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Improves Working Memory by Activating the CaMKII/CREB/BDNF Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytochrome P450 isoform selectivity in human hepatic this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High levels of methylxanthines in chocolate do not alter this compound disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, this compound and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics and metabolism of this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Theobromine's Mechanism of Action on Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a methylxanthine alkaloid naturally occurring in cacao, exerts its physiological effects primarily through the antagonism of adenosine (B11128) receptors. Structurally similar to adenosine, this compound acts as a competitive antagonist at all four known adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), albeit with lower potency compared to caffeine (B1668208). This competitive inhibition modulates downstream signaling cascades, primarily by influencing intracellular levels of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of the molecular interactions of this compound with adenosine receptors, detailing its binding affinities, the resultant signaling pathways, and comprehensive experimental protocols for studying these interactions.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid that shares structural homology with caffeine and theophylline.[1] Its primary mechanism of action involves the blockade of adenosine receptors, which are G protein-coupled receptors (GPCRs) integral to numerous physiological processes. Adenosine, an endogenous purine nucleoside, modulates neurotransmission, cardiac function, and inflammation by activating these receptors.[2] By competitively binding to these receptors, this compound inhibits the effects of adenosine, leading to a range of physiological responses, including mild central nervous system stimulation, cardiac muscle stimulation, and smooth muscle relaxation.[3] Understanding the nuanced interactions between this compound and the different adenosine receptor subtypes is crucial for elucidating its therapeutic potential and physiological effects.

This compound's Interaction with Adenosine Receptors

This compound functions as a non-selective competitive antagonist at adenosine receptors.[4] Its binding affinity, however, varies across the different receptor subtypes and is generally weaker than that of caffeine.[5]

Quantitative Binding Affinity

The following table summarizes the reported inhibitory constants (IC₅₀) of this compound for rat brain A₁ and A₂ₐ adenosine receptors.

| Receptor Subtype | Ligand | IC₅₀ (µM) | Tissue Source | Reference |

| A₁ | [³H]cyclohexyladenosine | 210–280 | Rat brain membranes | [6] |

| A₂ₐ | 2-chloroadenosine | > 1000 | Rat striatal membranes | [6] |

Note: Data on the binding affinity of this compound for A₂ₑ and A₃ adenosine receptors are limited, but it is generally considered to be a weak antagonist at these subtypes as well.[4]

Signaling Pathways

The antagonism of adenosine receptors by this compound directly impacts intracellular signaling cascades. Adenosine receptors are coupled to different G proteins, leading to distinct downstream effects.

A₁ and A₃ Receptor Signaling (Gᵢ/₀-coupled)

The A₁ and A₃ adenosine receptors are coupled to inhibitory G proteins (Gᵢ/₀).[7] Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibitory effect, leading to a relative increase in cAMP levels.

A₂ₐ and A₂ₑ Receptor Signaling (Gₛ-coupled)

The A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ).[7] Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP production and subsequent activation of Protein Kinase A (PKA).[8] this compound's antagonism of these receptors prevents this stimulation, thereby attenuating the rise in cAMP levels.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for adenosine receptors.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the adenosine receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand (e.g., [³H]cyclohexyladenosine for A₁ receptors at a final concentration of ~1 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-labeled agonist (e.g., 10 µM NECA), and 100 µL of membrane homogenate.

-

Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane homogenate.

-

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the effect of this compound on the intracellular accumulation of cAMP in response to an adenosine receptor agonist.

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the adenosine receptor subtype of interest.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀) for 15-30 minutes at 37°C.

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

cAMP Detection:

-

Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Follow the manufacturer's instructions for the preparation of a cAMP standard curve and the measurement of cAMP in the cell lysates.

-

-

Data Analysis:

-

Use the standard curve to determine the cAMP concentration in each sample.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value for this compound's inhibition of agonist-stimulated cAMP accumulation.

-

Conclusion

This compound's primary mechanism of action is the competitive antagonism of adenosine receptors. While its affinity is lower than that of caffeine, its ability to block A₁, A₂ₐ, A₂ₑ, and A₃ receptors modulates downstream signaling pathways, primarily by influencing adenylyl cyclase activity and subsequent cAMP levels. The provided experimental protocols offer a robust framework for the quantitative analysis of these interactions, enabling further research into the pharmacological profile of this widely consumed methylxanthine. A deeper understanding of this compound's effects on specific adenosine receptor subtypes and their signaling cascades will be instrumental in elucidating its therapeutic potential in various physiological and pathological conditions.

References

- 1. youtube.com [youtube.com]

- 2. Special Issue: G Protein-Coupled Adenosine Receptors: Molecular Aspects and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

physiological effects of theobromine in humans

An In-depth Technical Guide to the Physiological Effects of Theobromine in Humans

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine (B1668208) and theophylline.[1][2][3] Primarily found in the cacao bean (Theobroma cacao), this compound is the principal alkaloid in chocolate and cocoa products.[1][4][5] It is structurally similar to caffeine but exhibits a milder and longer-lasting stimulant profile.[5][6] While caffeine's effects are well-characterized, this compound possesses a unique pharmacological profile with distinct physiological impacts on human health, particularly on the cardiovascular, respiratory, and central nervous systems.[7] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, physiological effects, and safety profile of this compound in humans, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed following oral administration, though its absorption rate is influenced by its formulation; the relative bioavailability from chocolate is approximately 80% compared to an aqueous solution.[8] Unlike the highly water-soluble caffeine, this compound is more fat-soluble, resulting in a slower absorption and a delayed peak in blood concentrations, typically occurring 2-3 hours after ingestion.[4][5][9]

The metabolism of this compound occurs primarily in the liver via demethylation and oxidation, with cytochrome P450 enzymes CYP1A2 and CYP2E1 playing important roles.[4] Major metabolites include 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid.[8][10] A significant portion of the dose (1-18%) is excreted unchanged in the urine.[10]

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 6-12 hours | [4][5][9][10][11] |

| Time to Peak Plasma Conc. (Tmax) | 2-3 hours | [4][5][9] |

| Apparent Volume of Distribution (Vd) | ~0.76 L/kg | [8][10] |

| Clearance | ~0.88 ml/min/kg | [8][10] |

| Protein Binding (Serum) | 15-21% | [10] |

| Primary Metabolism | Hepatic (Demethylation & Oxidation) | [4][12] |

| Primary Excretion | Renal | [4] |

Pharmacodynamics: Mechanism of Action

This compound exerts its physiological effects through two primary mechanisms of action: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][12][13]

-

Adenosine Receptor Antagonism : this compound, similar to other methylxanthines, can bind to and block A1 and A2A adenosine receptors.[1][14] Adenosine is a neuromodulator that promotes relaxation and drowsiness.[1] By antagonizing these receptors, this compound reduces adenosine's inhibitory effects, leading to increased alertness and wakefulness, although its effect on the central nervous system is significantly milder than that of caffeine.[1][14]

-

Phosphodiesterase (PDE) Inhibition : this compound is a non-selective inhibitor of PDE enzymes.[1][12] PDEs are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDEs, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[1][15] This leads to various physiological responses, including smooth muscle relaxation (bronchodilation and vasodilation) and increased cardiac muscle contractility.[1][12] Its effect as a PDE inhibitor is considered relatively weak compared to other methylxanthines.[4]

Physiological Effects on Organ Systems

Cardiovascular System

This compound has notable effects on the cardiovascular system, primarily acting as a vasodilator and a mild cardiac stimulant.[14][15] It can widen blood vessels, which may lead to a reduction in blood pressure and improved blood flow throughout the body.[6][16] Some studies have shown that regular consumption of this compound-rich cocoa can improve endothelial function.[5] At higher doses, it can dose-dependently increase heart rate.[9][17] There is also evidence suggesting it may help in reducing "bad" (LDL) cholesterol and improving "good" (HDL) cholesterol levels.[16][18][19]

Table 2: Quantitative Cardiovascular Effects of this compound

| Effect | Dosage | Result | Reference | | :--- | :--- | :--- | | Endothelial Function | 814 mg/day (cocoa flavanols) for 4 weeks | 30% increase in flow-mediated dilation |[5] | | Blood Flow | 814 mg/day (cocoa flavanols) for 4 weeks | 22% increase in basal blood flow |[5] | | Blood Pressure | 700 mg | Lowered blood pressure |[9][18] | | Heart Rate | 300-600 mg/day | Used as a coronary artery dilator |[9][20] | | Heart Rate | 500-1000 mg | Dose-dependent increase in heart rate |[9][17] | | HDL Cholesterol | N/A | May raise HDL levels |[18] |

Central Nervous System (CNS)

Compared to caffeine, this compound is a much weaker CNS stimulant.[4][12] This is partly because it penetrates the blood-brain barrier less readily.[9][14] While it can increase mental alertness by blocking adenosine receptors, it does so without the pronounced "jittery" side effects often associated with caffeine.[5] Some studies suggest it can enhance focus and concentration.[15][16] However, at nutritionally relevant doses (100-400 mg), it has been found to have no consistent effect on mood or vigilance.[21] Higher doses (above 500-600 mg) can lead to negative mood effects, headaches, and restlessness.[5][9]

Respiratory System

This compound acts as a bronchodilator by relaxing the smooth muscles in the bronchi.[4][12][16] This action can increase airflow to the lungs, which has led to its investigation as a potential treatment for asthma and other respiratory conditions.[7][16] Its ability to relax smooth muscle tissue may also make it an effective cough suppressant.[16]

Renal and Other Systems

This compound exhibits mild diuretic properties, increasing urine production, though this effect is weaker than that of caffeine.[4][12] Emerging research also points to potential anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can stimulate macrophages and modulate inflammatory pathways such as NF-κB and MAPK.[2]

Toxicology and Safety Profile

This compound is generally safe for human consumption in moderate amounts.[1] However, high doses can lead to adverse effects. The lethal dose (LD50) in humans is estimated to be around 1,000 mg/kg of body weight, a level that is exceptionally difficult to reach through normal consumption of chocolate or cocoa products.[22][23]

Table 3: Dose-Dependent Effects and Toxicity of this compound in Humans

| Dosage | Observed Effects | Reference |

| 250 mg/day | Limited mood effects | [4][9][11] |

| 300-600 mg/day | Safe for therapeutic use (e.g., vasodilation) | [9][15] |

| 500-600 mg | Potential for headaches, irritability, nausea | [5] |

| 800-1500 mg/day | Sweating, trembling, severe headaches | [4][11][14] |

| >1000 mg | Negative mood effects, potential for cardiac arrhythmias | [9][17][24] |

| ~1000 mg/kg | Estimated LD50 (lethal dose for 50% of population) | [22][23] |

Experimental Protocols: Example Study

Study Title

Psychopharmacology of this compound in healthy volunteers (Baggott et al., 2013).[9][17]

Objective

To conduct a within-subjects, placebo-controlled study to assess the effects of a wide range of oral this compound doses on mood, vigilance, and cardiovascular parameters in healthy participants, using caffeine as an active control.[9]

Methodology

-

Participants : 80 healthy adult volunteers.[9]

-

Study Design : A within-subjects, double-blind, placebo-controlled design where each participant completed 6 experimental sessions.[21]

-

Interventions : Participants received capsules containing one of the following treatments in random order:

-

Placebo

-

This compound (250 mg)

-

This compound (500 mg)

-

This compound (1000 mg)

-

Caffeine (200 mg) as an active control.[9]

-

-

Procedure : To align the peak plasma concentrations (Tmax) of this compound (2-3 hours) and caffeine (~30-45 minutes), this compound or a corresponding placebo was administered first. This was followed 2.5 hours later by the administration of caffeine or its corresponding placebo.[9]

-

Outcome Measures :

Conclusion

This compound is a pharmacologically active compound with a distinct profile from other methylxanthines. Its primary mechanisms involve adenosine receptor antagonism and phosphodiesterase inhibition, leading to significant physiological effects.[1][13] Key impacts include vasodilation, mild cardiac stimulation, bronchodilation, and minimal CNS stimulation.[4][12][16] While generally safe, dose-dependent adverse effects are well-documented. The quantitative data and experimental frameworks presented in this guide offer a foundational understanding for professionals in research and drug development, highlighting this compound as a compound of continuing scientific interest for its potential therapeutic applications in cardiovascular and respiratory health.[7]

References

- 1. What is the mechanism of Theobromin? [synapse.patsnap.com]

- 2. Immunostimulatory Activities of this compound on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the primary methylxanthine found in Theobroma cacao, prevents malignant glioblastoma proliferation by negatively regulating phosphodiesterase-4, extracellular signal-regulated kinase, Akt/mammalian target of rapamycin kinase, and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. swolverine.com [swolverine.com]

- 6. Kaicao Fabrica de Chocolate SL [kaicaochocolate.com]

- 7. Frontiers | The relevance of this compound for the beneficial effects of cocoa consumption [frontiersin.org]

- 8. High levels of methylxanthines in chocolate do not alter this compound disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psychopharmacology of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound poisoning - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The relevance of this compound for the beneficial effects of cocoa consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Molecule of the Month - March 2020 (HTML version) [chm.bris.ac.uk]

- 15. draxe.com [draxe.com]

- 16. tcho.com [tcho.com]

- 17. researchgate.net [researchgate.net]

- 18. fitnessinformant.com [fitnessinformant.com]

- 19. researchgate.net [researchgate.net]

- 20. Cocoa Overconsumption and Cardiac Rhythm: Potential Arrhythmogenic Trigger or Beneficial Pleasure? [foodandnutritionjournal.org]

- 21. Effects of this compound and caffeine on mood and vigilance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. popsci.com [popsci.com]

- 23. Is It Possible to Overdose on Chocolate? | Psychology Today [psychologytoday.com]

- 24. mrsupplement.com.au [mrsupplement.com.au]

Theobromine: A Technical Guide to its Role as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a methylxanthine alkaloid naturally present in cacao, has long been recognized for its physiological effects. This technical guide delves into the core mechanism of action behind many of these effects: the inhibition of phosphodiesterase (PDE) enzymes. By preventing the degradation of cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), this compound modulates a multitude of intracellular signaling pathways. This document provides a comprehensive overview of the quantitative data on this compound's PDE inhibitory activity, detailed experimental protocols for its investigation, and visual representations of the involved signaling cascades and experimental workflows.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid structurally similar to caffeine.[1] Its biological activities are multifaceted, ranging from mild central nervous system stimulation to cardiovascular effects.[2] A primary mechanism underpinning these actions is its role as a competitive non-selective phosphodiesterase inhibitor.[3] PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in the second messengers cAMP and cGMP, thereby terminating their signaling.[4] By inhibiting these enzymes, this compound elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), respectively. This guide will explore the specifics of this compound's interaction with PDEs, the resultant impact on cellular signaling, and the methodologies employed to study these phenomena.

Quantitative Data: this compound's Phosphodiesterase Inhibitory Activity

The inhibitory potency of this compound against various phosphodiesterase isozymes is a critical factor in understanding its pharmacological profile. While comprehensive screening data across all PDE families is not extensively published, existing literature indicates a preferential, albeit non-selective, inhibition of certain PDE isozymes. The following table summarizes available quantitative data for this compound and provides context with data for a common non-selective PDE inhibitor, IBMX.

| Compound | PDE Isozyme | IC50 (µM) | Comments |

| This compound | PDE4 | Data not consistently reported; known to inhibit | This compound's inhibition of PDE4 is frequently cited as a key mechanism of action.[2] |

| PDE1, PDE2, PDE3, PDE5 | Data not consistently reported | This compound is considered a non-selective PDE inhibitor, but specific IC50 values across a full panel are not readily available in the literature. | |

| IBMX | Pan-PDE | 2 - 50 | A widely used non-selective PDE inhibitor, for comparison.[5] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.[6]

Signaling Pathways

This compound's inhibition of phosphodiesterases leads to the potentiation of signaling pathways mediated by cAMP and cGMP.

cAMP Signaling Pathway

Inhibition of cAMP-degrading PDEs, particularly PDE4, by this compound results in an accumulation of intracellular cAMP.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in processes such as neuroprotection, metabolic regulation, and inflammation.[7]

cGMP Signaling Pathway

While less emphasized in the context of this compound's action, as a non-selective PDE inhibitor, it is plausible that it also affects cGMP levels by inhibiting cGMP-degrading PDEs such as PDE1, PDE2, PDE3, and PDE5.[8] An increase in cGMP would lead to the activation of Protein Kinase G (PKG), which mediates downstream effects including smooth muscle relaxation and vasodilation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate this compound's role as a PDE inhibitor.

In Vitro Phosphodiesterase Activity Assay

This protocol describes a luminescent-based assay to measure the inhibitory effect of this compound on PDE activity.

Materials:

-

Purified recombinant PDE enzyme (e.g., PDE4D)

-

This compound

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar

-

Assay buffer (consult kit manual)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Assay Setup: In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound dilutions or vehicle control

-

Purified PDE enzyme

-

-

Initiation of Reaction: Add the cyclic nucleotide substrate (cAMP or cGMP) to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Termination and Detection:

-

Add the termination buffer (containing a potent non-selective PDE inhibitor) to stop the reaction.

-

Add the detection reagents as per the kit instructions. This typically involves a kinase that consumes the remaining cyclic nucleotide, leading to a change in a detectable signal (e.g., luminescence).[9][10]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to PDE activity. Calculate the percent inhibition for each this compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines the use of a competitive ELISA to quantify changes in intracellular cAMP levels in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HEK293)

-

This compound

-

Cell culture medium

-

Cell Lysis Buffer

-

cAMP ELISA Kit (e.g., from Cell Biolabs or similar)[11]

-

Microplate reader

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Cell Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of this compound or a vehicle control.

-

(Optional) A phosphodiesterase inhibitor like IBMX can be added to prevent cAMP degradation during the assay.[1]

-

Incubate for the desired treatment duration (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the treatment medium.

-

Add Cell Lysis Buffer to each well and incubate at room temperature with gentle shaking to ensure complete lysis.[12]

-

-

ELISA Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit.[12]

-

Typically, this involves adding cell lysates and standards to a microplate pre-coated with an anti-cAMP antibody.

-

A fixed amount of labeled cAMP is then added, which competes with the sample cAMP for antibody binding.

-

Following incubation and washing steps, a substrate is added to generate a colorimetric signal.

-

-

Data Acquisition: Measure the absorbance using a microplate reader at the specified wavelength.

-

Data Analysis: The absorbance is inversely proportional to the amount of cAMP in the sample. Generate a standard curve from the standards and use it to determine the cAMP concentration in the samples.

Western Blot Analysis of pCREB

This protocol details the detection of phosphorylated CREB (pCREB) and total CREB in cell lysates by Western blotting following this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the cAMP ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

SDS-PAGE: Normalize protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoretic separation.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation:

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total CREB.[13]

-

-

Data Analysis: Quantify the band intensities for both pCREB and total CREB using densitometry software. Calculate the ratio of pCREB to total CREB for each sample.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate this compound's effects as a PDE inhibitor.

Conclusion

This compound exerts a significant portion of its physiological effects through the inhibition of phosphodiesterase enzymes. This action elevates intracellular levels of cAMP, and likely cGMP, thereby modulating a wide array of downstream signaling pathways. The provided protocols and diagrams offer a framework for the detailed investigation of this mechanism. Further research, particularly in generating a comprehensive inhibitory profile of this compound against all PDE isozymes, will be invaluable for a more complete understanding of its therapeutic potential and for the development of novel drugs targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Immunostimulatory Activities of this compound on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE4 and PDE5 regulate cyclic nucleotides relaxing effects in human umbilical arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ptglab.com [ptglab.com]

- 15. youtube.com [youtube.com]

Theobromine: A Toxicological Deep Dive for the Scientific Community

An In-depth Technical Guide on the Toxicological Profile of Theobromine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of this compound, a methylxanthine alkaloid naturally found in cacao plants, in various animal models. This compound is of significant interest due to its widespread human consumption through chocolate and other cocoa-containing products, and its known toxicity in certain animal species. This document synthesizes key findings on acute, sub-chronic, and chronic toxicity, as well as reproductive, developmental, and genetic toxicity, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of key pathways and experimental workflows are provided to facilitate understanding.

Executive Summary

This compound exhibits a species-dependent toxicological profile, with dogs being particularly susceptible due to their slow metabolism of the compound. The primary mechanisms of toxicity involve the antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase, leading to central nervous system excitation, cardiovascular effects, and gastrointestinal disturbances. While acute toxicity is well-documented with established LD50 values, data on chronic exposure and specific No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are less consistently reported across studies. Genotoxicity studies have yielded mixed results, and there is a notable lack of long-term carcinogenicity data in animal models. This guide aims to consolidate the available scientific literature to serve as a valuable resource for professionals in toxicology and drug development.

Acute Toxicity

Acute toxicity studies are fundamental in determining the dose-response relationship of a substance following a single or short-term exposure. The median lethal dose (LD50) is a key metric derived from these studies.

Quantitative Data for Acute Oral Toxicity

| Animal Species | Strain | LD50 (mg/kg bw) | Reference(s) |

| Rat | Sprague-Dawley | ~1265 | [1] |

| Mouse | Not specified | ~837 | [1] |

| Dog | Beagle | 250-500 | [2] |

| Cat | Not specified | ~200 | [1] |

| Rabbit | Not specified | ~1000 | [1] |

Experimental Protocols

General Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

-